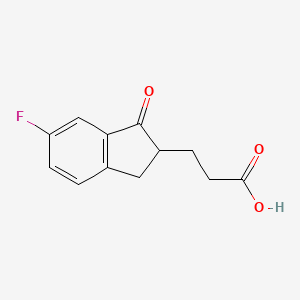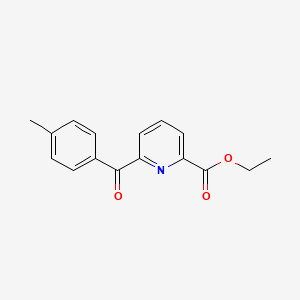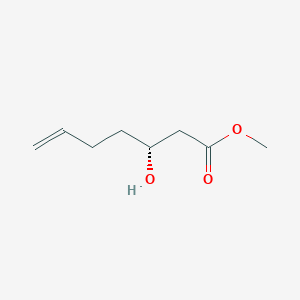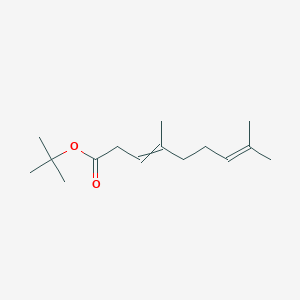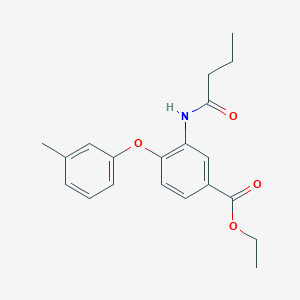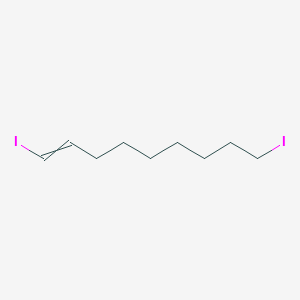
1,9-Diiodonon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diiodonon-1-ene is an organic compound with the molecular formula C9H16I2. It consists of a nine-carbon chain with iodine atoms attached to the first and ninth carbon atoms, and a double bond between the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,9-Diiodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form nonane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of iodine atoms.
Addition Reactions: Halogens like bromine (Br2) or hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can convert the compound to diiodo alcohols.
Major Products Formed
Substitution: Formation of non-1-ene derivatives with different functional groups.
Addition: Formation of dihaloalkanes or hydrogenated products.
Oxidation: Formation of diiodo alcohols.
Scientific Research Applications
1,9-Diiodonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,9-Dibromonon-1-ene: Similar structure with bromine atoms instead of iodine.
1,9-Dichloronon-1-ene: Similar structure with chlorine atoms instead of iodine.
Non-1-ene: The parent hydrocarbon without halogen atoms.
Uniqueness
1,9-Diiodonon-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties, such as higher density and boiling point. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, making it valuable in specific chemical and biological applications .
Properties
CAS No. |
87462-73-5 |
|---|---|
Molecular Formula |
C9H16I2 |
Molecular Weight |
378.03 g/mol |
IUPAC Name |
1,9-diiodonon-1-ene |
InChI |
InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2 |
InChI Key |
PAMLNVVCRHKETD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CI)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


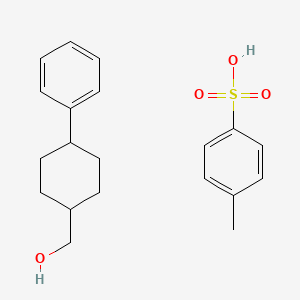
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
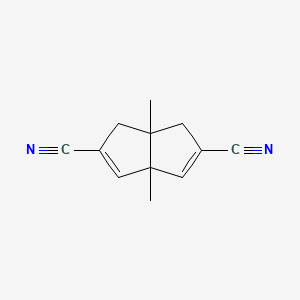
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
